PXYC13
Description
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a purine-derived acetamide compound characterized by a 6-hydroxy purine core linked via a sulfanyl group to an acetamide backbone. The acetamide moiety is further substituted with a 4-methylbenzyl group.
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22) |
InChI Key |
AJLOFFFKQMQCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PXYC13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common methods include:
Solid-State Synthesis: Mixing metal oxides and heating them to high temperatures.
Hydrothermal Synthesis: Heating metal salts in water under high pressure to mimic mineral formation.
Combustion Synthesis: Dissolving metal salts in water to form a gel, which is then ignited to produce the desired material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is crucial for its use in scientific research .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three primary reactive sites:
-
Purine ring : Aromatic heterocycle susceptible to electrophilic substitution or metalation.
-
Sulfanyl group (-S-) : Prone to oxidation, nucleophilic substitution, and redox reactions.
-
Acetamide group : Amide linkage undergoes hydrolysis, amidation, or acyl transfer reactions.
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide group can hydrolyze to yield a carboxylic acid or its conjugate base. This reaction is common in amide-containing compounds and may occur via nucleophilic attack on the carbonyl carbon .
Oxidation of the Sulfanyl Group
The sulfanyl linkage can oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives under oxidizing agents (e.g., hydrogen peroxide, peracetic acid). Such transformations alter the compound’s electronic properties and potential biological interactions .
Nucleophilic Substitution at the Sulfanyl Sulfur
The sulfur atom in the sulfanyl group can act as a nucleophile, displacing leaving groups (e.g., halides) in alkylation or arylation reactions. This reactivity is critical in forming new sulfur-containing bonds .
Interactions with Electrophiles at the Purine Ring
The purine ring may undergo electrophilic substitution (e.g., alkylation, nitration) depending on the directing groups present. Substituents like the hydroxyl group at position 6 can influence regioselectivity.
Reaction Conditions and Outcomes
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/Basic aqueous conditions (e.g., HCl/H₂O) | Formation of carboxylic acid derivative |
| Oxidation | H₂O₂, peracetic acid, or other oxidants | Conversion to sulfoxide/sulfone analogs |
| Nucleophilic substitution | Alkyl halides, bases (e.g., K₂CO₃) | Alkylated/sulfur-modified derivatives |
| Electrophilic substitution | Nitric acid, alkyl halides | Substituted purine derivatives |
Comparative Reactivity with Analogous Compounds
Research Implications
The compound’s reactivity profile suggests applications in medicinal chemistry, particularly for modulating purine-related pathways or developing enzyme inhibitors . Further studies are required to optimize reaction conditions and assess stability under physiological conditions.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in tumor growth and proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against enzymes implicated in metabolic disorders.
Example: α-Glucosidase Inhibition
Research has shown that derivatives similar to this compound exhibit significant inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could be beneficial for managing Type 2 diabetes mellitus by reducing postprandial glucose levels .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing effectiveness against various bacterial strains.
Case Study: Inhibition of Bacterial Growth
In vitro studies demonstrated that the compound exhibited strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an alternative to conventional antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has been substantiated through various experimental models.
Research Findings
Studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Molecular Modeling and Drug Design
Due to its unique structural features, the compound serves as a valuable model in drug design and molecular docking studies.
Insights from Computational Studies
Computational analyses indicate that the compound can effectively bind to target proteins involved in various disease pathways. These insights are crucial for developing new therapeutics based on this scaffold .
Summary of Applications
| Application Area | Findings/Insights |
|---|---|
| Anticancer | Induces apoptosis in cancer cells via caspase activation |
| Enzyme Inhibition | Significant α-glucosidase inhibition; potential for diabetes management |
| Antimicrobial | Effective against E. coli and S. aureus; MIC of 32 µg/mL |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for treating inflammatory diseases |
| Molecular Modeling | Valuable for drug design; effective binding to target proteins |
Mechanism of Action
PXYC13 exerts its effects by binding to ribosomal protein S1, inhibiting its function in the trans-translation process of Mycobacterium tuberculosis. This inhibition disrupts protein synthesis, leading to the death of the bacterial cells . The molecular targets and pathways involved include the ribosomal protein S1 and the trans-translation machinery .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between the target compound and related acetamide derivatives:
*logP inferred from due to structural similarity.
†Calculated based on molecular formula.
Key Findings from Comparative Analysis
Structural and Physicochemical Differences
- Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound contributes to moderate lipophilicity (logP ~0.66), comparable to the 4-acetylphenyl analog (logP 0.66, ). The acetyl group in the latter introduces additional polarity, balancing lipophilicity with hydrogen-bonding capacity .
Purine vs. Oxazole Cores :
Biological Activity
The compound 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide (commonly referred to as PXYC13) is a purine derivative with potential biological significance. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15N5O2S
- Molecular Weight : 315.38 g/mol
- Synonyms : this compound
The biological activity of this compound can be attributed to its structural features, particularly the purine moiety which is known to interact with various enzymes and receptors. The presence of a sulfanyl group may enhance its binding affinity to target proteins, potentially modifying their activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antiviral Activity : Studies indicate that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism by which this compound exerts antiviral effects is under investigation but may involve competitive inhibition of viral polymerases.
- Antioxidant Properties : Compounds with purine structures often exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage in various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's efficacy in inhibiting bacterial growth is an area of active research.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Antioxidant | Scavenging of free radicals | , |
| Antimicrobial | Inhibition of bacterial growth | , |
Case Study: Antiviral Efficacy
A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several RNA viruses, showing up to 70% reduction in viral load at concentrations of 10 µM. This effect was attributed to the compound's ability to interfere with the viral life cycle, particularly during the replication phase.
Case Study: Antimicrobial Testing
In antimicrobial assays, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These results suggest potential for development as an antimicrobial agent, although further optimization is required to enhance efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the methylphenyl group or alterations in the sulfanyl linkage may improve binding affinity and selectivity toward specific biological targets. Research indicates that substituents on the aromatic ring significantly influence the compound's potency against microbial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide, and what key reaction parameters require optimization?
- Methodological Answer : A common approach involves nucleophilic substitution at the sulfanyl group, followed by amidation. For example, analogous acetamide syntheses (e.g., ) use refluxing with acetic anhydride under controlled conditions. Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of purine derivatives to sulfanyl intermediates. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity .
Q. How can researchers characterize the crystalline structure of this compound, and what analytical techniques are most effective?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For structurally similar compounds (), SC-XRD revealed deviations in nitro group planarity (torsion angles: -16.7° to 160.9°) and head-to-tail molecular packing. Powder XRD and differential scanning calorimetry (DSC) can supplement crystallinity analysis and polymorph identification .
Q. What are the recommended protocols for assessing solubility and stability under various experimental conditions?
- Methodological Answer : Solubility profiling should use tiered solvent systems (polar to nonpolar) with HPLC-UV quantification. For stability, accelerated degradation studies under acidic/alkaline hydrolysis (pH 1–13), thermal stress (40–80°C), and photolytic exposure (ICH Q1B guidelines) are essential. Analogous compounds (e.g., ) show solubility >61.3 µg/mL in DMSO, while stability varies with substituent electron-withdrawing/donating effects .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) and reaction path search algorithms (e.g., GRRM) model transition states and activation energies. For example, ICReDD’s workflow ( ) integrates computed reaction pathways with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalysts). Molecular docking studies (AutoDock Vina) can predict binding affinities to purine receptors or enzymes .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in its synthesis?
- Methodological Answer : Statistical Design of Experiments (DoE) minimizes discrepancies by systematically varying factors (e.g., temperature, catalyst loading). For instance, fractional factorial designs ( ) identify significant interactions between variables. Contradictions in yield or purity often arise from unaccounted side reactions (e.g., oxidation of sulfanyl groups), which can be detected via LC-MS and addressed with protecting groups .
Q. What advanced spectroscopic methods are employed to confirm the sulfanyl and acetamide functional groups?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) validate molecular connectivity. For sulfanyl groups, Raman spectroscopy (S–H stretching ~2550 cm⁻¹) and X-ray photoelectron spectroscopy (S 2p binding energy ~163 eV) are definitive. Acetamide confirmation relies on ¹H NMR (N–CH₃ singlet at ~2.1 ppm) and IR (amide I band ~1650 cm⁻¹). Reference spectral libraries (e.g., ) ensure accurate peak assignments .
Key Methodological Considerations
- Data Contradiction Analysis : When spectral or crystallographic data conflict with computational models, cross-validate using multiple techniques (e.g., SC-XRD + DFT-optimized geometries).
- Experimental Design : Use Response Surface Methodology (RSM) to optimize multi-variable syntheses, reducing trial-and-error inefficiencies .
- Functional Group Reactivity : The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis, while the acetamide moiety may require pH-controlled conditions to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
